11beta-Prostaglandin F1beta
11beta-Prostaglandin F1beta
11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted.
11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound.
11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound.
Brand Name:
Vulcanchem
CAS No.:
37785-86-7
VCID:
VC21221993
InChI:
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Molecular Formula:
C20H36O5
Molecular Weight:
356.5 g/mol
11beta-Prostaglandin F1beta
CAS No.: 37785-86-7
Cat. No.: VC21221993
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. |
|---|---|
| CAS No. | 37785-86-7 |
| Molecular Formula | C20H36O5 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 |
| Standard InChI Key | DZUXGQBLFALXCR-MBOYTVKESA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
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